3-Hexylundecanoic acid

Description

Contextualizing Branched-Chain Fatty Acids (BCFAs) within the Landscape of Lipidomics and Natural Product Chemistry

Branched-chain fatty acids (BCFAs) are a diverse class of fatty acids characterized by one or more alkyl branches on the carbon chain. ebi.ac.uk Unlike the more common straight-chain fatty acids, BCFAs possess unique physicochemical properties that influence their biological roles. frontiersin.org In the realm of lipidomics, which seeks to comprehensively analyze the full complement of lipids in a biological system, BCFAs are recognized as important components of cell membranes, particularly in bacteria. ebi.ac.ukdellait.commetwarebio.com They are crucial for maintaining membrane fluidity and stability, especially in response to environmental stressors like temperature changes. frontiersin.org

From a natural product chemistry perspective, BCFAs are predominantly found in microorganisms, but also occur in ruminant fats, dairy products, and certain marine organisms. ebi.ac.uknih.gov Their biosynthesis in bacteria often utilizes branched-chain amino acids as primers, leading to structures like iso- and anteiso-fatty acids. frontiersin.orgplos.org The study of BCFAs has expanded beyond their structural roles to investigate their potential bioactive properties, including influences on gut health and immune responses. nih.gov

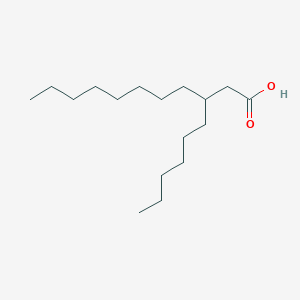

Structural Peculiarities of 3-Hexylundecanoic Acid and Its Significance as an Unconventional Fatty Acid

This compound is a saturated fatty acid with a total of 17 carbon atoms. Its structure is distinguished by a hexyl group (a six-carbon alkyl chain) attached to the third carbon of an undecanoic acid (an eleven-carbon) backbone. This places it in the category of 3-alkyl branched fatty acids, a less common structural motif compared to the more frequently studied iso- and anteiso-branched fatty acids where the methyl branch is near the end of the chain. ebi.ac.uk

The position of the hexyl group at the C-3 position introduces significant steric hindrance near the carboxylic acid head group, which can be expected to influence its chemical reactivity and how it packs into lipid bilayers. This unconventional structure sets it apart from typical fatty acids and suggests that it may have distinct properties and functions.

Below is a table summarizing the basic chemical information for this compound.

| Property | Value | Source |

| CAS Number | 2102410-33-1 | nih.gov |

| Molecular Formula | C17H34O2 | nih.gov |

| Molecular Weight | 270.45 g/mol | nih.gov |

| Purity | 95.0%+ | nih.gov |

Evolution of Research Perspectives on Undecanoic Acid Derivatives and Related Branched Analogs

Research into undecanoic acid and its derivatives has a history rooted in their antimicrobial and antifungal properties. nih.gov Undecanoic acid itself has been investigated for its ability to inhibit microbial growth. nih.gov Over time, the focus has expanded to the synthesis and evaluation of various undecanoic acid derivatives to enhance their biological activity. nih.govnih.gov These modifications often involve the introduction of different functional groups to alter properties like solubility, stability, and interaction with biological targets. echemi.com

The study of branched analogs of undecanoic acid, such as this compound, represents a more recent evolution in this field. The interest in these branched structures is driven by the understanding that alkyl branches can significantly alter the physical properties of fatty acids, such as their melting point and viscosity. This has led to their exploration in applications beyond the biological, for instance as lubricants and in cosmetic formulations. nih.govspecialchem.com The synthesis of such long-chain branched primary carboxylic acids has been a subject of patent literature, highlighting their potential industrial relevance. google.com

Interdisciplinary Relevance of this compound Research Across Chemical Biology, Microbiology, and Materials Science

The unique structure of this compound lends itself to a range of potential applications across several scientific disciplines.

Chemical Biology: In chemical biology, the study of this compound and similar branched fatty acids can provide insights into lipid-protein interactions and the effects of lipid structure on membrane-bound processes. The synthesis of analogs of this fatty acid could lead to the development of molecular probes to study lipid metabolism and signaling.

Microbiology: While specific studies on this compound in microbial membranes are limited, the established role of BCFAs in bacteria suggests a potential function. frontiersin.org BCFAs are known to be incorporated into the membranes of various bacteria, influencing their fluidity and resistance to stress. ebi.ac.ukfrontiersin.org Further research could explore if this compound is produced by certain microorganisms or if it can be used to modulate bacterial membrane properties.

Materials Science: In materials science, branched fatty acids are of interest for their potential as bio-based lubricants and plasticizers. nih.gov The branching in this compound can disrupt the regular packing of the fatty acid chains, likely resulting in a lower melting point and reduced viscosity compared to its linear counterpart, stearic acid. These properties are desirable for applications in cosmetics, where they can act as emollients and texture enhancers, and in the formulation of lubricating agents. nih.govspecialchem.com

Spectroscopic Data of Carboxylic Acids

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the general properties of carboxylic acids.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two prominent features:

A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is due to strong hydrogen bonding between molecules. echemi.com

A strong, sharp C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid, typically appears around 1725-1700 cm⁻¹. echemi.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Alkyl) | 2960 - 2850 |

| C=O (Carboxylic Acid) | 1725 - 1700 |

| C-O | 1320 - 1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most characteristic signal is the acidic proton of the carboxyl group, which is highly deshielded and appears far downfield, typically between 10-13 ppm. libretexts.orgsavemyexams.com The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to appear around 2.2-2.5 ppm. savemyexams.com The other alkyl protons would resonate further upfield.

¹³C NMR: The carbonyl carbon of a carboxylic acid is also significantly deshielded, with a chemical shift typically in the range of 170-185 ppm. libretexts.org The carbons of the alkyl chain would appear at higher field strengths.

| Proton Environment | Typical ¹H NMR Chemical Shift (ppm) | Carbon Environment | Typical ¹³C NMR Chemical Shift (ppm) |

| -COOH | 10 - 13 | -C OOH | 170 - 185 |

| -CH -COOH | ~2.2 - 2.5 | C H-COOH | ~40-50 |

| -CH₂- | ~1.2 - 1.6 | -C H₂- | ~20-40 |

| -CH₃ | ~0.8 - 1.0 | -C H₃ | ~10-15 |

Structure

3D Structure

Properties

IUPAC Name |

3-hexylundecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16(15-17(18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCPPSOBZDPPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Strategies for 3 Hexylundecanoic Acid and Its Analogs

De Novo Chemical Synthesis Approaches for Branched-Chain Fatty Acids

The creation of the carbon skeleton of branched-chain fatty acids from simple precursors, known as de novo synthesis, is a cornerstone of organic chemistry. Various classical and modern techniques have been developed to achieve this, offering different levels of control over the final structure.

Conventional Organic Synthesis Routes (e.g., Grignard reactions, ester hydrolysis)

Traditional organic synthesis provides robust and well-established methods for the construction of branched-chain fatty acids. Grignard reactions, for instance, are a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgleah4sci.com In a potential synthesis of 3-hexylundecanoic acid, a Grignard reagent derived from a hexyl halide could be reacted with a suitable carbonyl compound, followed by a series of steps to introduce the carboxylic acid functionality. For example, the addition of hexylmagnesium bromide to an appropriate aldehyde would yield a secondary alcohol, which could then be oxidized and further elaborated to the target acid. organic-chemistry.org

Another key conventional method is ester hydrolysis, which is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. jove.comlibretexts.org This reaction is typically the final step in many synthetic sequences. Once a precursor ester of this compound is synthesized, it can be hydrolyzed under acidic or basic conditions to afford the desired fatty acid. libretexts.orggoogle.com Basic hydrolysis, also known as saponification, is a widely used method for this transformation. jove.com

| Reaction | Description | Typical Reagents | Key Features |

| Grignard Reaction | Forms a C-C bond by reacting an organomagnesium halide with a carbonyl compound. organic-chemistry.orgleah4sci.com | Alkyl/Aryl Magnesium Halide, Aldehyde/Ketone/Ester, Ether (solvent) | Versatile for creating complex carbon skeletons. harvard.edu |

| Ester Hydrolysis | Cleaves an ester to form a carboxylic acid and an alcohol. jove.com | Acid (e.g., H2SO4) or Base (e.g., NaOH, KOH), Water | Commonly used as a final deprotection step. libretexts.org |

Stereoselective and Stereocontrolled Synthesis of 3-Substituted Fatty Acids

For many applications, controlling the stereochemistry at the chiral center, such as the C3 position in this compound, is crucial. Stereoselective synthesis aims to produce a specific stereoisomer of the product. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by employing substrate-controlled diastereoselective reactions. While specific stereoselective syntheses for this compound are not extensively documented, general methods for 3-substituted fatty acids can be applied.

These methods often involve asymmetric alkylation of enolates derived from chiral esters or amides. The chiral auxiliary directs the approach of the electrophile (in this case, a hexyl group equivalent) to one face of the enolate, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary reveals the chiral fatty acid.

Development of Novel Synthetic Reagents and Catalytic Systems for Branched Fatty Acid Construction

Modern organic synthesis is continuously evolving, with the development of new reagents and catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. For the synthesis of branched-chain fatty acids, catalytic processes are being explored to overcome the limitations of stoichiometric traditional methods. For instance, transition metal-catalyzed cross-coupling reactions could be employed to construct the carbon backbone.

Furthermore, the use of zeolites and other solid acid catalysts has shown promise in the isomerization of linear unsaturated fatty acids to their branched counterparts. researchgate.netgoogle.com While this approach provides a mixture of isomers, it represents an industrially viable route to branched fatty acids. researchgate.netuni-oldenburg.de

Chemoenzymatic and Bio-Inspired Synthetic Pathways

Nature provides a rich blueprint for the synthesis of complex molecules. Chemoenzymatic and bio-inspired approaches leverage the high selectivity and efficiency of enzymes and biological pathways to construct target molecules like this compound.

Enzyme-Catalyzed Derivatizations and Biotransformations

Enzymes, such as lipases and esterases, can be used for highly selective transformations. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound esters, providing access to enantiomerically enriched forms of the acid. Biocatalytic approaches can also be used for the functionalization of fatty acids with high regio- and stereoselectivity. rsc.org The derivatization of fatty acids into their methyl esters (FAMEs) is a common practice for analysis and can be achieved using catalysts like boron trichloride (B1173362) in methanol (B129727). sigmaaldrich.comrestek.commdpi.com

| Enzyme Class | Application in Fatty Acid Synthesis | Example Transformation |

| Lipases | Kinetic resolution of racemic esters, selective esterification/hydrolysis. | Enantioselective hydrolysis of a racemic 3-hexylundecanoate ester. |

| Esterases | Hydrolysis of esters to carboxylic acids. | Cleavage of a protecting ester group under mild conditions. |

| Desaturases | Introduction of double bonds into fatty acid chains. nih.gov | Conversion of a saturated fatty acid analog to an unsaturated one. |

| Elongases | Extension of the carbon chain of fatty acids. nih.gov | Stepwise addition of two-carbon units to a shorter fatty acid precursor. |

Mimicry of Natural Biosynthetic Routes for Complex Branched Structures

The biosynthesis of branched-chain fatty acids in organisms often involves the use of branched-chain starter units derived from amino acids like valine, leucine, and isoleucine. nih.govmdpi.com These starter units are then elongated by the fatty acid synthase (FAS) machinery. researchgate.netlibretexts.orgwikipedia.org Mimicking this strategy in a synthetic setting could involve using a branched-chain building block that corresponds to the "hexyl" group and a portion of the undecanoic acid backbone, which is then elaborated using iterative chain-extension methodologies.

The natural biosynthetic pathways for fatty acids involve a series of enzymatic reactions including condensation, reduction, dehydration, and another reduction step to extend the acyl chain. researchgate.net Understanding these pathways provides inspiration for the design of novel synthetic routes that can potentially offer high efficiency and stereocontrol. nih.gov For example, the branched-chain fatty acid synthesizing system in some bacteria utilizes α-keto acids as primers. wikipedia.orgnih.gov

Advanced Purification Techniques for Synthetic this compound

Following the synthesis of this compound, a robust purification strategy is imperative to isolate the target compound from unreacted starting materials, catalysts, and potential side products. The non-polar nature of this branched-chain fatty acid necessitates the use of advanced purification techniques to achieve high levels of purity.

Chromatographic Separations for Isolation and Isomer Resolution (e.g., preparative HPLC, flash chromatography)

Chromatographic techniques are central to the purification of synthetic this compound. The choice between methods like preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography often depends on the scale of the synthesis and the required purity of the final product.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for obtaining highly pure this compound. warwick.ac.ukmdpi.comnih.gov This technique utilizes a high-pressure system to pass the crude mixture through a column packed with a stationary phase. For a non-polar compound like this compound, reversed-phase chromatography is typically employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

A common approach involves a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with different polarities. For instance, a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is often used. The separation is monitored by a detector, such as a UV detector (if the molecule has a chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Flash chromatography offers a more rapid and scalable method for the purification of this compound, particularly for larger quantities. quora.com This technique employs a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column under moderate pressure. For a carboxylic acid, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. A small amount of an acidic modifier, like acetic acid or formic acid, is often added to the mobile phase to prevent the carboxylic acid from streaking on the silica gel column, ensuring sharper peaks and better separation.

Isomer Resolution: Since this compound possesses a chiral center at the C-3 position, its synthesis can result in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for studying their distinct biological activities. This is typically achieved using chiral chromatography. mdpi.comnih.govjiangnan.edu.cn Chiral HPLC is the most common method, employing a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the resolution of chiral acids. Alternatively, the carboxylic acid can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

| Purification Technique | Stationary Phase | Typical Mobile Phase System | Application |

| Preparative HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | High-purity isolation of this compound. |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with an acidic modifier (e.g., acetic acid) | Large-scale purification of synthetic this compound. quora.com |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Normal or reversed-phase solvents | Resolution of (R)- and (S)-enantiomers of this compound. mdpi.com |

Confirmation of Structural Integrity and Purity in Synthetic Products

Once purified, it is essential to confirm the structural integrity of the synthesized this compound and to assess its purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the different types of protons in the molecule. For instance, the acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (around 10-12 ppm). The proton at the C-3 position would likely appear as a multiplet, and the terminal methyl groups of the hexyl and the undecanoic acid chains would each produce a triplet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the this compound molecule. The carbonyl carbon of the carboxylic acid would have a characteristic chemical shift in the range of 170-185 ppm. researchgate.netnih.govcareerendeavour.com The other carbon signals would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.orgmiamioh.eduyoutube.com

Purity Assessment: The purity of the synthesized this compound can be determined using analytical techniques such as analytical HPLC or gas chromatography (GC) after derivatization to a more volatile ester. sfu.ca In analytical HPLC, a sharp, single peak under various detection methods indicates a high degree of purity. The peak area can be used to quantify the purity, often expressed as a percentage.

| Analytical Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Broad singlet for the COOH proton (~10-12 ppm), multiplets for methine and methylene (B1212753) protons, and triplets for terminal methyl groups. researchgate.net |

| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups | Signal for the carbonyl carbon (~170-185 ppm) and signals for the aliphatic carbons. nih.govcareerendeavour.com |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to the molecular weight of this compound and characteristic fragmentation patterns of a carboxylic acid. libretexts.orgmiamioh.eduyoutube.com |

| Analytical HPLC/GC | Purity assessment | A single, sharp peak indicating the absence of significant impurities. sfu.ca |

Molecular and Cellular Functions of 3 Hexylundecanoic Acid and Branched Chain Fatty Acids

Interplay with Host-Microbe Interactions

Influence on Gut Microbiota Composition and Function

There is currently no scientific literature available that specifically investigates the influence of 3-hexylundecanoic acid on the composition and function of the gut microbiota. While it is known that gut bacteria produce a variety of BCFAs through the metabolism of branched-chain amino acids and the breakdown of complex lipids, the specific production or utilization of this compound by microbial communities has not been documented. General studies on BCFAs indicate they are part of the complex metabolic interplay between the host and the microbiome, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Interactions with Host Innate Immune Responses and Epithelial Barrier Functions

Direct evidence detailing the interactions of this compound with host innate immune responses and epithelial barrier functions is absent from the current scientific literature. Research on other BCFAs suggests potential roles in modulating immune cell activity and maintaining the integrity of the intestinal barrier. However, without studies specifically examining this compound, any proposed functions in these areas would be purely conjectural. The structural characteristics of fatty acids, such as chain length and branching, can significantly alter their biological activity, making it impossible to infer the specific effects of this compound from data on other, non-identical BCFAs.

Ligand-Receptor Interactions and Intracellular Signaling Pathways

Exploration as Endogenous Signaling Molecules

The potential role of this compound as an endogenous signaling molecule has not been explored in the scientific literature. While fatty acids, in general, are recognized as important signaling molecules that can act as ligands for various receptors, there are no published studies identifying specific receptors or signaling pathways that are modulated by this compound.

Mechanistic Modulation of Enzyme Activities and Gene Expression (e.g., PPARα, SREBP-1c) in Cell Lines

There is no available research on the mechanistic modulation of enzyme activities or gene expression, including key metabolic regulators like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), by this compound in any cell line. Studies on other fatty acids have demonstrated their ability to influence these pathways, thereby regulating lipid metabolism and inflammation. However, the unique structure of this compound necessitates specific investigation to determine its potential effects on these or other cellular targets.

Mechanistic Studies on Specific Cellular Processes (e.g., in vitro inhibition of fatty acid synthesis in cancer cell lines)

No mechanistic studies have been published that investigate the effect of this compound on specific cellular processes, such as the in vitro inhibition of fatty acid synthesis in cancer cell lines. The role of fatty acid metabolism in cancer is an active area of research, and various fatty acids and their synthetic derivatives have been studied for their potential to interfere with the heightened lipogenesis characteristic of many cancer cells. However, this compound has not been a subject of such investigations.

Structural Activity Relationship (SAR) Studies for Biological Effects

A search of the scientific literature reveals no Structural Activity Relationship (SAR) studies have been conducted for this compound to elucidate the relationship between its chemical structure and any biological effects. SAR studies are crucial for understanding how the specific arrangement of atoms in a molecule contributes to its activity and for the rational design of new molecules with desired properties. The absence of such studies for this compound further underscores the nascent stage of research into this particular compound.

Advanced Analytical Methodologies for 3 Hexylundecanoic Acid Profiling

Extraction and Sample Preparation Techniques from Complex Biological and Environmental Matrices

The initial and most critical stage in the analysis of 3-Hexylundecanoic acid is its effective extraction from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., plasma, tissues, soil, water) and the chemical properties of the lipid fractions being targeted. nih.govspringernature.com

Given that this compound is a lipid, its extraction from biological matrices typically involves the use of organic solvents to separate it from other cellular components like proteins and carbohydrates. nih.gov Standard methods for lipid extraction, such as the Folch or Bligh-Dyer techniques, which utilize a chloroform/methanol (B129727) solvent system, are broadly applicable. For environmental samples, variations of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. For instance, in aqueous samples, acidifying the sample can protonate the carboxylic acid group, making it more soluble in an organic extraction solvent like methyl tert-butyl ether (MTBE). nih.govresearchgate.net

Due to the low volatility of fatty acids, derivatization is a mandatory step for analysis by gas chromatography (GC). jfda-online.com This process converts the carboxylic acid group into a less polar and more volatile ester. The most common derivatization strategy is methylation to form fatty acid methyl esters (FAMEs).

Common Derivatization Reagents for Fatty Acid Analysis:

Boron trifluoride (BF3) in methanol: A widely used reagent that provides efficient derivatization, typically involving heating the sample with the reagent. jfda-online.com

Methanolic HCl or H2SO4: Acid-catalyzed esterification is another common and effective method. jfda-online.com

Trimethylsulfonium hydroxide (B78521) (TMSH): Allows for a rapid, one-step derivatization process without the need for further extraction. jfda-online.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be employed to enhance ionization efficiency and improve sensitivity. nih.gov

| Strategy | Reagent(s) | Typical Conditions | Primary Analytical Platform | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-Catalyzed Methylation | BF3-Methanol or Methanolic H2SO4 | Heating at 80-100°C for 45-60 min | GC-MS | Widely used, efficient | Harsh conditions, potential for artifact formation |

| Rapid Transesterification | Trimethylsulfonium hydroxide (TMSH) | Room temperature, one-step | GC-MS | Fast, simple protocol | May have lower efficiency for some fatty acids |

| Halogenated Derivatization | Pentafluorobenzyl bromide (PFB-Br) | Reaction with DIPEA catalyst | GC-MS (NCI) | High sensitivity for free fatty acids | Specific to free fatty acid analysis |

In many biological and environmental samples, this compound is present at trace levels. Therefore, enrichment and purification steps are essential to remove interfering compounds and concentrate the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) is a powerful and widely used technique for this purpose. By selecting an appropriate sorbent material (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase, or ion-exchange resins), it is possible to selectively retain the fatty acid fraction while other matrix components are washed away. The retained fatty acids can then be eluted with a small volume of a different solvent, achieving both purification and concentration.

For complex lipid extracts, further fractionation may be necessary. Techniques such as preparative thin-layer chromatography (TLC) or column chromatography can be used to separate lipids into different classes (e.g., neutral lipids, polar lipids) prior to the specific analysis of the fatty acid components within each class. researchgate.net This reduces the complexity of the sample injected into the chromatograph, improving resolution and detection limits. Distillation and high-speed centrifugation are other methods that have been applied for the extraction and purification of short-chain fatty acids from biological samples. researchgate.net

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other fatty acids and matrix components. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, such as the need for high resolution of isomers or the avoidance of derivatization.

Gas chromatography is the most common technique for the analysis of fatty acids, including branched-chain fatty acids. researchgate.netnih.gov After conversion to their volatile FAME derivatives, samples are injected into the GC. The separation is typically performed on a medium-polarity capillary column, which allows for the resolution of different fatty acids based on their boiling points and polarity. researchgate.net

Flame Ionization Detector (FID): FID is a robust and universally used detector for quantifying FAMEs. It provides a response that is proportional to the mass of carbon, allowing for accurate quantification when appropriate calibration standards are used. nih.gov

Mass Spectrometry (MS and MS/MS): Coupling GC with a mass spectrometer provides both quantitative data and structural information. The electron ionization (EI) mass spectrum of a FAME provides a characteristic fragmentation pattern, including the molecular ion, which allows for unambiguous identification. researchgate.netnih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level detection. researchgate.net Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of unknown branched-chain fatty acids.

Liquid chromatography offers a powerful alternative to GC, with the primary advantage that derivatization is often not required. nih.gov This simplifies sample preparation and avoids potential alteration of the analyte during the derivatization process.

LC-MS, particularly when coupled with electrospray ionization (ESI), is highly sensitive for the analysis of carboxylic acids. nih.gov The analysis is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. The separation is achieved using reversed-phase columns, where fatty acids are separated based on their hydrophobicity. The use of tandem mass spectrometry (MS/MS) provides high specificity and allows for the development of highly sensitive quantitative methods based on selected reaction monitoring (SRM). researchgate.net

Both HPLC and UHPLC are instrumental in the analysis of fatty acids. UHPLC, with its use of smaller column particles, provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

For the analysis of branched-chain fatty acids like this compound, reversed-phase columns (e.g., C18) are commonly used. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a small amount of acid (e.g., formic or acetic acid) to ensure the fatty acids are in their protonated form for better peak shape. nih.gov

While MS is the most powerful detector, other detectors can also be used with HPLC/UHPLC:

UV Detector: Can be used at low wavelengths (around 200-210 nm) for detecting the carboxylic acid group, though sensitivity can be limited.

Fluorescence Detector: Requires pre-column derivatization with a fluorescent tag to achieve high sensitivity, a technique useful for trace analysis in environmental applications. nih.gov

The development of isomer-selective UHPLC methods is an active area of research, aiming to separate different constitutional isomers of branched-chain fatty acids without derivatization, providing a powerful tool for detailed lipidomic profiling. researchgate.net

| Technique | Derivatization Required? | Common Detector(s) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| GC | Yes (typically methylation) | FID, MS, MS/MS | High resolution, extensive libraries for MS identification | Requires derivatization, high temperatures can degrade some analytes |

| LC/HPLC | No (optional for some detectors) | MS, MS/MS, UV, Fluorescence | No derivatization needed for MS, suitable for complex matrices | Lower resolution for some isomers compared to GC |

| UHPLC | No (optional for some detectors) | MS, MS/MS | Fast analysis, high resolution and sensitivity | Higher operational pressures, potential for column clogging |

Capillary Electrophoresis (CE) for Fatty Acid Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of fatty acids, offering high separation efficiency, short analysis times, and low consumption of samples and reagents. nih.govresearchgate.net While gas chromatography is a classical method for fatty acid analysis, CE provides a valuable alternative, particularly for screening and quantification in various matrices. nih.govmdpi.com

For the analysis of this compound, various CE modes can be employed, including capillary zone electrophoresis (CZE), non-aqueous capillary electrophoresis (NACE), and micellar electrokinetic capillary chromatography (MEKC). researchgate.netmdpi.com The choice of method depends on the specific requirements of the analysis. For instance, NACE has demonstrated superior efficiency in separating long-chain fatty acids compared to MEKC. mdpi.com To enhance detection sensitivity, derivatization of the carboxylic acid group is often necessary, as fatty acids themselves lack strong chromophores for UV detection. nih.gov Contactless conductivity detection (C4D) is another sensitive detection method that can be coupled with CE for fatty acid analysis. nih.gov

Table 1: Hypothetical Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| CE Mode | Non-Aqueous Capillary Electrophoresis (NACE) |

| Capillary | Fused silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 100 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297), 10% v/v glacial acetic acid in acetonitrile |

| Separation Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | Indirect UV at 254 nm or C⁴D |

| Expected Migration Time | ~20 min |

Spectroscopic Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural confirmation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous structural elucidation of fatty acids, including branched-chain fatty acids like this compound. aocs.orgmagritek.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the carbon chain length, the position of the branch, and the nature of the functional groups. aocs.org

In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the methyl protons of the hexyl group, the methine proton at the branch point (C3), the methylene (B1212753) protons adjacent to the carboxylic acid, and the terminal methyl group of the undecanoic acid backbone. aocs.org Similarly, the ¹³C NMR spectrum would display distinct chemical shifts for the carbonyl carbon, the carbon at the branch point, and the various methylene and methyl carbons along the fatty acid chain. aocs.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing unequivocal structural confirmation. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Protons and Carbons in this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | 10-12 (broad s) | ~180 |

| C2 (-CH₂-) | ~2.2-2.4 (t) | ~34 |

| C3 (-CH-) | ~1.5-1.7 (m) | ~40 |

| Hexyl-C1' (-CH₂-) | ~1.2-1.4 (m) | ~32 |

| Hexyl-C6' (-CH₃) | ~0.8-0.9 (t) | ~14 |

| Undecanoic-C11 (-CH₃) | ~0.8-0.9 (t) | ~14 |

Mass spectrometry (MS) is a highly sensitive technique for the identification and quantification of fatty acids. nih.gov For branched-chain fatty acids like this compound, advanced MS approaches, including accurate mass measurements and tandem mass spectrometry (MS/MS), are crucial for unambiguous identification and structural characterization. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, generating a characteristic fragmentation pattern that can reveal the position of the branch point. acs.orgnih.gov Electron ionization (EI) combined with MS/MS can produce fragments that are indicative of the branch location. acs.orgnih.gov Chemical ionization (CI) is another soft ionization technique that can be used. acs.orgresearchgate.net Derivatization of the fatty acid, for example, to its methyl ester (FAME), is a common practice to improve its chromatographic and mass spectrometric properties. nih.gov

A novel technique, radical-directed dissociation (RDD) tandem mass spectrometry, has been developed to produce intrachain cleavages, allowing for detailed characterization of lipid structures, including the precise location of methyl branching. rsc.orgresearchgate.net

Table 3: Expected Key Fragment Ions in the EI-MS/MS Spectrum of this compound Methyl Ester

| m/z | Proposed Fragment Structure/Origin |

|---|---|

| M⁺ | Molecular ion |

| M-31 | Loss of the methoxy (B1213986) group (-OCH₃) |

| M-43 | Cleavage at the C4-C5 bond |

| M-87 | Cleavage at the C2-C3 bond (McLafferty rearrangement) |

| 143 | Fragment containing the hexyl branch [CH(C₆H₁₃)CH₂COOCH₃]⁺ |

| 74 | Base peak for FAMEs, resulting from McLafferty rearrangement |

Data Processing and Bioinformatic Analysis in Fatty Acidomics

The large and complex datasets generated by modern analytical instruments require sophisticated data processing and bioinformatic tools for meaningful interpretation.

Quantitative Structure-Retention Relationships (QSRR) are computational models that correlate the chromatographic retention behavior of molecules with their physicochemical properties, which are represented by molecular descriptors. nih.govutas.edu.au In the context of fatty acid analysis, QSRR can be a valuable tool for predicting the retention times of unknown fatty acids, including branched-chain isomers like this compound, thereby aiding in their identification. bohrium.com

By building a QSRR model using a dataset of known fatty acids with their experimentally determined retention times, it is possible to predict the retention time of this compound based on its calculated molecular descriptors. These descriptors can include constitutional, topological, and quantum-chemical parameters. The accuracy of the prediction can enhance the confidence in the identification of this compound in complex mixtures, especially when authentic standards are not available. utas.edu.au

To understand the biological significance of this compound, it is essential to integrate its profiling data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. researchgate.netyoutube.com This multi-omics approach can provide a holistic view of the metabolic pathways in which this branched-chain fatty acid is involved. nih.gov

Statistical analysis, including univariate and multivariate methods, is employed to identify significant changes in the levels of this compound in different biological states (e.g., health vs. disease). Correlation analysis can then be used to link these changes with alterations in gene expression, protein abundance, or other metabolites. researchgate.net This integrated analysis can help to elucidate the enzymatic pathways responsible for the synthesis and degradation of this compound and to understand its functional role in cellular metabolism and its potential as a biomarker. researchgate.netnih.gov

Emerging Research Avenues and Potential Non Clinical Applications of 3 Hexylundecanoic Acid

Utilization as Chemical Probes and Biochemical Tools in Mechanistic Studies

The unique mid-chain branch of 3-Hexylundecanoic acid makes it a compelling candidate for the development of specialized chemical probes to investigate lipid metabolism and protein-lipid interactions. While straight-chain and terminally-branched fatty acids are more common, the specific steric hindrance and conformational properties imparted by the hexyl group at the third carbon position can be exploited to probe the active sites of enzymes and the lipid-binding pockets of proteins.

Researchers have successfully synthesized cell-permeable chemical probes based on other fatty acids to target and profile fatty acid-associated proteins in living cells. nih.gov These probes typically incorporate a reactive group and a tag for visualization, such as an alkyne for click chemistry. nih.govresearchgate.net Following this principle, a this compound analog could be synthesized with a terminal alkyne or a fluorescent reporter group like nitrobenzoxadiazole (NBD). thermofisher.com Such a probe would be an invaluable tool for:

Enzyme Specificity Studies: Investigating how enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and fatty acid synthase (FAS), accommodate or are inhibited by mid-chain branches.

Protein Binding Assays: Quantifying the binding affinity of this compound to fatty acid-binding proteins (FABPs) and understanding how the branch influences transport and localization within the cell. thermofisher.com

Membrane Dynamics: Studying the incorporation of mid-chain BCFAs into phospholipids (B1166683) and analyzing their effect on membrane fluidity and the formation of lipid domains, which is known to be influenced by the structure of fatty acid acyl chains. nih.gov

The development of such probes would provide new avenues for functional characterization and inhibitor discovery for lipid-associated proteins. nih.gov

Applications in Materials Science and Nanotechnology

The distinct physical properties of this compound make it a promising molecule for the development of advanced materials and for surface modification in nanotechnology.

Colloidal quantum dots (QDs) and other nanoparticles rely on a shell of organic ligands to provide stability and passivate surface defects, which is critical for their optical and electronic properties. nih.govmdpi.com Carboxylic acids are among the most common ligands used for this purpose. nih.gov The structure of the ligand's hydrocarbon tail—its length, linearity, and saturation—plays a crucial role in determining the packing density of the ligand shell, which in turn affects the QD's quantum yield, stability, and interaction with its environment. nih.gov

While straight-chain saturated fatty acids can form densely packed, ordered layers, and unsaturated fatty acids like oleic acid introduce "kinks" that create a more disordered shell, a mid-chain branched fatty acid like this compound offers a unique alternative. nih.govrsc.org Its structure could provide a balance between surface coverage and permeability. This controlled disorder in the ligand shell has been shown to enhance the performance of QDs in photocatalysis by facilitating better substrate access to the nanoparticle surface. researchgate.netnih.gov

Potential advantages of this compound as a QD ligand:

Enhanced Colloidal Stability: The branched structure could prevent the excessive crystallization-induced aggregation sometimes seen with long, straight-chain ligands.

Improved Luminescence: By effectively passivating surface trap states without creating an overly dense, impenetrable shell, it may enhance quantum yield.

Increased Photostability: The saturated alkyl chains are less susceptible to oxidation than unsaturated ligands, and the branched structure could provide a robust barrier against environmental degradation. rsc.org

| Ligand Type | Structural Feature | Typical Ligand Shell Property | Potential Impact on QD Performance |

|---|---|---|---|

| Stearic Acid (Straight-Chain) | Linear C18 chain | Highly ordered, crystalline packing | Good stability, but may limit substrate access. rsc.org |

| Oleic Acid (Unsaturated) | Cis-double bond 'kink' | Disordered, fluid packing | Excellent colloidal stability, good substrate access. researchgate.netnih.gov |

| This compound (Branched-Chain) | Mid-chain alkyl branch | Controlled disorder, sterically hindered packing | Potentially balanced stability, permeability, and enhanced photostability. |

The unique molecular architecture of this compound can be harnessed to create novel polymers and biomaterials with tailored properties.

Polymer Synthesis: Fatty acids are increasingly viewed as valuable renewable feedstocks for the chemical industry. rsc.org They can be chemically modified, for instance by esterification with hydroxyethyl (B10761427) methacrylate, to produce fatty acid-containing monomers. rsc.org These monomers can then be polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) to create well-defined polymers. The incorporation of the bulky, branched side-chain of this compound into a polymer backbone would be expected to influence its thermal properties (e.g., glass transition temperature) and mechanical characteristics, potentially leading to new classes of bio-based plastics and elastomers.

Hydrogel Development: Hydrogels are water-swollen polymer networks with numerous biomedical applications. nih.gov Supramolecular hydrogels can be formed through the self-assembly of small molecules, including fatty acids, driven by non-covalent interactions like hydrogen bonding and hydrophobic forces. researchgate.netrsc.org The formation and properties of these gels are highly dependent on the molecular structure of the gelator. mdpi.com The specific shape of this compound could influence the packing of molecules in the self-assembled fibrillar network, affecting the hydrogel's viscosity, stability, and its ability to act as a reservoir for controlled drug release. researchgate.net

Lipid-Peptide Conjugates: The conjugation of fatty acids to therapeutic peptides is a proven strategy to enhance their pharmacokinetic properties by increasing their stability and interaction with cell membranes. creative-peptides.com The choice of fatty acid is critical, as its chain length and structure modulate the biological activity and delivery of the peptide. nih.govnih.gov Conjugating this compound to a peptide would create a novel lipopeptide. Its branched structure could lead to unique self-assembly behaviors (e.g., formation of micelles or vesicles) and alter its interaction with lipid bilayers compared to conjugates made with straight-chain or unsaturated fatty acids, potentially improving cellular uptake and therapeutic efficacy. nih.govrsc.org

Biotechnological Production and Engineering of Branched-Chain Fatty Acids

The industrial-scale application of this compound and other BCFAs is contingent on sustainable and cost-effective production methods. Microbial fermentation using engineered microorganisms presents a promising alternative to complex chemical synthesis.

Escherichia coli, a workhorse of industrial biotechnology, has been successfully engineered for the high-yield production of BCFAs. nih.govresearchgate.net While E. coli primarily produces straight-chain fatty acids (SCFAs), its Type II fatty acid biosynthesis pathway, which involves discrete, accessible enzymes, makes it highly amenable to metabolic engineering. nih.gov

The key strategies for redirecting carbon flux from SCFAs to BCFAs involve the introduction of a synthetic pathway that provides branched-chain acyl-CoA primers for fatty acid synthesis. This is typically achieved by expressing a set of heterologous enzymes that convert branched-chain amino acid degradation intermediates into the necessary starter units.

| Engineering Step | Key Enzyme/Complex | Function | Source Organism (Example) | Reference |

|---|---|---|---|---|

| 1. Precursor Supply | Branched-chain α-ketoacid dehydrogenase (BKD) complex | Converts α-ketoacids (from amino acid catabolism) to branched-chain acyl-CoAs. | Bacillus subtilis | researchgate.net |

| 2. BCFA-Specific Initiation | β-ketoacyl-ACP synthase III (FabH) | Selectively condenses branched-chain acyl-CoAs with malonyl-ACP to initiate BCFA synthesis. | Staphylococcus aureus | researchgate.net |

| 3. Product Release | Acyl-ACP Thioesterase (TE) | Hydrolyzes the completed acyl-ACP to release the free fatty acid, influencing chain length. | Various Plants (e.g., Cinnamomum camphora) | frontiersin.org |

| 4. Overcoming Bottlenecks | Lipoate-protein ligase A (LplA) / Lipoic acid synthetase (LipA) | Ensures proper lipoylation and activation of the BKD complex, a critical bottleneck. | E. coli (overexpressed) | nih.gov |

By implementing and optimizing these strategies, researchers have achieved BCFA production levels constituting up to 85% of the total free fatty acids in engineered E. coli. nih.gov Further tuning of the specific enzymes and precursor pathways could enable the tailored production of specific BCFA isomers, including this compound.

The diversification of fatty acid structures through biotechnology hinges on understanding and engineering the enzymes of the fatty acid synthase (FAS) complex. researchgate.net The ability of FAS systems to produce BCFAs stems from their inherent enzyme promiscuity—the capacity to accept non-canonical substrates. nih.govnih.gov

Kinetic studies on metazoan FAS (mFAS) have provided deep insights into the biosynthesis of BCFAs. researchgate.netnih.gov These studies reveal that the ketoacyl synthase (KS) domain is the primary gatekeeper, dictating both the speed and substrate specificity of BCFA production. researchgate.netnih.gov While mFAS can utilize methylmalonyl-CoA as an extender unit to introduce mid-chain methyl branches, its turnover number for this substrate is significantly lower than for the standard extender, malonyl-CoA. nih.gov

Key Findings from Enzymatic Studies of BCFA Synthesis:

Rate-Limiting Step: The KS domain catalyzes the rate-limiting condensation step and shows a lower elongation rate with branched substrates. researchgate.netnih.gov

Product Profile: The slower kinetics with branched extenders can lead to a shift towards the production of medium-chain fatty acids due to earlier termination of the elongation cycle. researchgate.netnih.gov

This detailed mechanistic understanding provides a roadmap for future protein engineering efforts. By mutating key residues in the active site of the KS domain, it may be possible to alter its substrate specificity, enhancing its affinity for branched starter and extender units. nih.gov The discovery and characterization of novel FAS systems from organisms that naturally produce a high abundance of diverse BCFAs could also yield new enzymatic tools for the targeted synthesis of compounds like this compound. doi.org

Future Directions in Ecological and Inter-Species Communication Research

The intricate web of ecological relationships is often mediated by a complex language of chemical signals. Fatty acids and their derivatives have been identified as crucial molecules in this chemical communication, facilitating interactions both within and between species. mdpi.comnih.gov Future research into this compound could unveil its potential role as a signaling molecule in various ecological contexts.

Branched-chain fatty acids are major components of bacterial membranes and can influence the phenotype of bacteria in significant ways. nih.gov In many species of Bacilli and Lactobacilli, BCFAs can constitute up to 95% of the fatty acids in their membranes. nih.gov Given that this compound is a BCFA, it is plausible that it is synthesized by certain bacteria and plays a role in their physiology and interaction with the environment. Future research could focus on identifying microbial species that produce this specific BCFA and elucidating its function in membrane fluidity and adaptation to environmental stress. frontiersin.org

One promising avenue of investigation is the role of this compound in inter-species communication, particularly in microbial communities. Diffusible signal factors (DSF), a family of cis-2-unsaturated long-chain fatty acids, are known to regulate behaviors such as biofilm formation and virulence in various bacteria. nih.gov While the structure of this compound differs, its nature as a long-chain fatty acid suggests it could have analogous signaling functions. Research could explore whether this compound can influence biofilm formation in clinically or ecologically relevant bacteria. Furthermore, hydroxylated long-chain fatty acids are emerging as a potential new class of inter-species signaling molecules. nih.gov Investigations into the potential for enzymatic modification of this compound to form such signaling molecules could be a fruitful area of study.

The table below outlines potential research questions and the significance of investigating this compound in ecological communication.

| Research Question | Potential Significance |

| Which microbial species synthesize this compound? | Identification of novel biosynthetic pathways and understanding the distribution of this compound in different ecosystems. |

| Does this compound influence biofilm formation in bacteria? | Potential for developing novel anti-biofilm agents for industrial or medical applications. |

| Can this compound or its derivatives act as signaling molecules? | Uncovering new mechanisms of inter-species communication and their roles in shaping microbial community structure and function. |

| What is the effect of this compound on the gut microbiome? | Given the role of BCFAs in the newborn gastrointestinal tract, understanding its impact could have implications for gut health and development. nih.gov |

Computational and Modeling Approaches for Predicting Biological Interactions and Structural Conformations

Computational and modeling techniques offer powerful tools to predict the behavior of molecules like this compound at the atomic level, providing insights that can guide experimental research. These approaches can be particularly valuable in the absence of extensive empirical data.

Quantum mechanics (QM) calculations can provide detailed information about the electronic structure of this compound. These calculations can be used to predict its reactivity, spectroscopic properties (such as its infrared spectrum), and to understand the nature of its interactions with other molecules. For example, QM methods can help in understanding how the carboxyl group of this compound might interact with metal ions or form hydrogen bonds with receptor sites on proteins.

Predictive modeling , such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be used to estimate the solubility of this compound in different solvents and its partitioning behavior between different phases. nih.gov This information is crucial for designing experiments and for understanding its potential distribution in biological systems.

The following table summarizes key computational approaches and their potential applications in the study of this compound.

| Computational Approach | Potential Application | Expected Insights |

| Molecular Dynamics (MD) Simulations | Investigating the behavior of this compound within a model cell membrane. | Understanding its impact on membrane properties like fluidity, thickness, and permeability. Prediction of its preferred orientation and location within the lipid bilayer. |

| Quantum Mechanics (QM) Calculations | Determining the optimized three-dimensional structure and electronic properties of the molecule. | Accurate prediction of bond lengths, bond angles, and dihedral angles. Information on the molecule's reactivity, polarity, and potential for forming intermolecular interactions. |

| Conformational Analysis | Identifying the most stable conformations of this compound in the gas phase and in solution. | Understanding the flexibility of the alkyl chain and the rotational barriers around its single bonds. This is crucial for predicting how it might bind to a receptor or enzyme active site. |

| Predictive Modeling (e.g., COSMO-RS) | Estimating the solubility of this compound in various biological and industrial solvents. | Guiding the design of formulation and delivery systems. Predicting its environmental fate and distribution. |

By leveraging these computational tools, researchers can generate hypotheses about the biological roles and physical properties of this compound, paving the way for targeted experimental validation and the discovery of its potential applications.

Q & A

Q. What advanced degradation studies are recommended to elucidate the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.